molecular formula C9H10N2O2S B186642 5-methanesulfonylamino-1H-indole CAS No. 16148-48-4

5-methanesulfonylamino-1H-indole

Cat. No. B186642
CAS RN: 16148-48-4
M. Wt: 210.26 g/mol
InChI Key: FUCXHYNBFBTGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methanesulfonylamino-1H-indole is a chemical compound that belongs to the indole class of organic compounds. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

5-methanesulfonylamino-1H-indole has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.

Mechanism Of Action

The mechanism of action of 5-methanesulfonylamino-1H-indole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This results in the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 5-methanesulfonylamino-1H-indole has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinases. Additionally, it has been shown to induce the expression of certain genes that are involved in apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-methanesulfonylamino-1H-indole in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. Additionally, its synthesis method has been optimized to achieve high yields and purity, making it easy to obtain in large quantities.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-methanesulfonylamino-1H-indole. One of the most promising areas of research is in the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
In conclusion, 5-methanesulfonylamino-1H-indole is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. Its potent anti-cancer properties make it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research.

properties

CAS RN

16148-48-4

Product Name

5-methanesulfonylamino-1H-indole

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

N-(1H-indol-5-yl)methanesulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-14(12,13)11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10-11H,1H3

InChI Key

FUCXHYNBFBTGJX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC=C2

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.0 gm (15.1 mMol) 5-amino-1H-indole in 25 mL tetrahydrofuran were added 2.4 mL (17.2 mMol) triethylamine. The reaction mixture was cooled in an ice bath as 1.23 mL (15.9 mMol) methanesulfonyl chloride were added dropwise. After 3.5 hours the reaction mixture was partitioned between 1N sodium hydroxide and ethyl acetate. The organic phase was extracted twice with 1N sodium hydroxide. All sodium hydroxide phases were combined, adjusted to pH=5 with acid and extracted well with ethyl acetate. These organic phases were combined, washed sequentially with water and saturated aqueous sodium chloride, dried over sodium sulfate and concentrated under reduced pressure to give 3.0 gm of a purple solid. This solid was crystallized from cyclohexane/ethyl acetate to give 2.5 gm (78.6%) of the title compound as light purple crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.